molecular formula C12H12N2OS2 B14619954 6-Isothiocyanato-5-methoxy-2-(propan-2-yl)-1,3-benzothiazole CAS No. 58460-00-7

6-Isothiocyanato-5-methoxy-2-(propan-2-yl)-1,3-benzothiazole

Katalognummer: B14619954
CAS-Nummer: 58460-00-7
Molekulargewicht: 264.4 g/mol
InChI-Schlüssel: LKLGPPOWDUFTNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Isothiocyanato-5-methoxy-2-(propan-2-yl)-1,3-benzothiazole is a synthetic organic compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isothiocyanato-5-methoxy-2-(propan-2-yl)-1,3-benzothiazole typically involves the following steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide or other suitable reagents.

    Introduction of the Isothiocyanate Group: The isothiocyanate group can be introduced by reacting the benzothiazole derivative with thiophosgene or other isothiocyanate sources.

    Methoxylation and Alkylation: The methoxy and isopropyl groups can be introduced through standard alkylation and methoxylation reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzothiazole ring or the attached functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of materials with specific properties, such as dyes or polymers.

Wirkmechanismus

The mechanism of action of 6-Isothiocyanato-5-methoxy-2-(propan-2-yl)-1,3-benzothiazole involves its interaction with molecular targets such as enzymes or receptors. The isothiocyanate group may react with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Isothiocyanato-2-(propan-2-yl)-1,3-benzothiazole: Lacks the methoxy group.

    5-Methoxy-2-(propan-2-yl)-1,3-benzothiazole: Lacks the isothiocyanate group.

    6-Isothiocyanato-5-methoxy-1,3-benzothiazole: Lacks the isopropyl group.

Uniqueness

6-Isothiocyanato-5-methoxy-2-(propan-2-yl)-1,3-benzothiazole is unique due to the presence of all three functional groups (isothiocyanate, methoxy, and isopropyl), which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

58460-00-7

Molekularformel

C12H12N2OS2

Molekulargewicht

264.4 g/mol

IUPAC-Name

6-isothiocyanato-5-methoxy-2-propan-2-yl-1,3-benzothiazole

InChI

InChI=1S/C12H12N2OS2/c1-7(2)12-14-9-4-10(15-3)8(13-6-16)5-11(9)17-12/h4-5,7H,1-3H3

InChI-Schlüssel

LKLGPPOWDUFTNU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=NC2=CC(=C(C=C2S1)N=C=S)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.